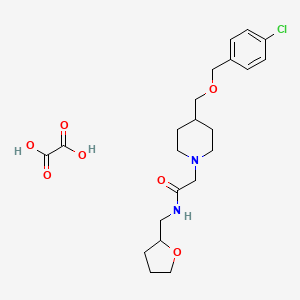

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Description

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O3.C2H2O4/c21-18-5-3-16(4-6-18)14-25-15-17-7-9-23(10-8-17)13-20(24)22-12-19-2-1-11-26-19;3-1(4)2(5)6/h3-6,17,19H,1-2,7-15H2,(H,22,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXZLPFXXXKMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves a multi-step reaction sequence. Key steps include:

The formation of the piperidine ring by reacting appropriate amines with chlorinated benzyl compounds.

Etherification using tetrahydrofuran derivatives under controlled conditions to introduce the tetrahydrofuran-2-yl group.

The final oxalate salt formation through neutralization of the compound with oxalic acid in a suitable solvent system.

Industrial Production Methods

In industrial settings, production often involves large-scale reactors where parameters such as temperature, pressure, and pH are meticulously controlled. Catalysts may be employed to enhance yield and selectivity, and purification is achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes:

Substitution Reactions: : Mainly at the benzyl position due to the presence of the chloro group.

Oxidation and Reduction: : The ether and piperidine moieties can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Substitution: : Commonly uses reagents like sodium or potassium halides, under reflux conditions.

Oxidation: : Uses oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Involves reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products depend on the specific reaction:

Substitution: : Yields substituted benzyl derivatives.

Oxidation: : Produces oxidized forms of the piperidine and tetrahydrofuran moieties.

Reduction: : Leads to deoxygenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, it is used as a building block for synthesizing more complex molecules, particularly in the design of new pharmacophores.

Biology

Biologically, it is explored for its potential in interacting with specific cellular receptors, making it a candidate for drug development.

Medicine

In medicine, preliminary studies suggest its efficacy in targeting certain biochemical pathways, providing a basis for therapeutic applications.

Industry

In industrial applications, it is used as an intermediate in the manufacture of specialized materials and in the development of novel catalytic processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptor sites on cell membranes. This interaction typically involves the binding of the compound to these receptors, thereby modulating cellular pathways and eliciting a biological response.

Comparison with Similar Compounds

Core Ring Systems and Substitutions

- Piperidine vs. Piperazine :

- The target compound uses a piperidine ring (one nitrogen), while analogs like 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide () employ a piperazine ring (two nitrogens). Piperazine derivatives often exhibit higher basicity, which may enhance hydrogen bonding but reduce blood-brain barrier penetration compared to piperidine-based structures .

- Chlorobenzyloxy vs. Sulfanyl Groups :

The 4-chlorobenzyloxymethyl group in the target compound provides hydrophobic interactions, whereas the sulfanyl (thioether) group in ’s analog may improve metabolic stability but reduce solubility .

Acetamide Substituents

- Tetrahydrofuran-2-ylmethyl vs. In contrast, N-(4-fluorobenzyl)-2-((4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () uses a fluorobenzyl group, which increases lipophilicity and may favor membrane permeability . Thiophene- or Pyridine-Containing Analogs: Compounds like 2-(furfurylsulfinyl)-N-[(Z)-4-[[4-(piperidinomethyl)-2-pyridyl]oxy]-2-butenyl]acetamide () incorporate aromatic heterocycles (e.g., pyridine), enabling π-π stacking interactions absent in the target compound .

Salt Forms and Solubility

- Oxalate Salt vs. Free Bases/Other Salts :

Pharmacological Implications

- Kinase Inhibition Potential: While direct data are unavailable, structurally related compounds like N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide () are designed as kinase inhibitors. The tetrahydrofuran moiety in both compounds may contribute to ATP-binding pocket interactions .

- Metabolic Stability :

Structural and Functional Data Table

Biological Activity

The compound 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate , with the CAS number 1396878-68-4 , is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 462.9 g/mol . The structure includes a piperidine moiety, which is often associated with various pharmacological effects.

Antibacterial Activity

Research has shown that compounds containing piperidine and related structures exhibit significant antibacterial properties. For instance, studies have indicated that derivatives similar to our compound demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. In silico studies have predicted strong binding affinities for the target enzymes, indicating potential therapeutic applications .

Table 2: Enzyme Inhibition Potency

The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring and the presence of the chlorobenzyl group. These components are known to interact with various biological targets, influencing enzyme activity and bacterial growth.

Case Studies

- Antibacterial Efficacy : A study synthesized a series of piperidine derivatives, including our compound, and evaluated their antibacterial efficacy against several strains. The results indicated that modifications in the piperidine structure significantly affected antibacterial potency .

- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition capabilities of similar compounds, demonstrating that structural modifications led to enhanced inhibitory effects against AChE and urease, suggesting a promising avenue for drug development targeting neurodegenerative diseases .

Q & A

Q. Characterization methods :

| Technique | Purpose | Key Data |

|---|---|---|

| NMR (¹H/¹³C) | Confirm structural integrity | Chemical shifts for piperidine N–CH₂, tetrahydrofuran O–CH₂, and 4-chlorobenzyl groups |

| HPLC | Assess purity (>95% recommended for biological assays) | Retention time matching reference standards |

| Mass Spectrometry | Verify molecular weight | Exact mass matching theoretical value (e.g., [M+H]⁺ for free base: ~449.3 g/mol) |

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Use a combination of:

- X-ray crystallography for unambiguous 3D structure determination (if crystals are obtainable) .

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Elemental analysis to validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

- Reaction path search algorithms (e.g., using density functional theory) predict intermediates and transition states, reducing trial-and-error .

- Solvent selection tools (e.g., COSMO-RS) optimize reaction media for solubility and stability .

- Molecular dynamics simulations model steric effects during piperidine ring functionalization .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

- Cross-validation using orthogonal assays (e.g., enzyme inhibition + cellular viability assays) .

- Dose-response curves to clarify potency (EC₅₀/IC₅₀) discrepancies .

- Structural analogs testing to isolate pharmacophore contributions (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) .

Basic: What initial biological screening approaches are recommended?

Answer:

- In vitro enzyme assays (e.g., acetylcholinesterase inhibition, given structural similarity to piperidine-based inhibitors) .

- Receptor binding studies (e.g., radioligand displacement assays for GPCRs) .

- Cytotoxicity profiling (e.g., against HEK-293 or HepG2 cell lines) to rule out nonspecific effects .

Advanced: How to determine binding affinity and interaction mechanisms with biological targets?

Answer:

- Surface plasmon resonance (SPR) for real-time kinetic analysis (ka/kd rates) .

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

- X-ray crystallography or cryo-EM for resolving ligand-target co-structures .

Advanced: How can researchers resolve stability issues during storage or biological assays?

Answer:

- Forced degradation studies (e.g., exposure to heat, light, pH extremes) identify vulnerable functional groups (e.g., oxalate ester hydrolysis) .

- Lyophilization for long-term storage of oxalate salt form .

- Stabilizing excipients (e.g., cyclodextrins) in assay buffers to prevent aggregation .

Basic: What are the critical safety considerations for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity hazard) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Waste disposal : Neutralize oxalate salt with calcium hydroxide before disposal .

Advanced: How to design SAR studies for this compound?

Answer:

- Core modifications : Replace tetrahydrofuran with oxolane or dioxane rings to assess ring size impact .

- Substituent variations : Test 4-chlorobenzyl vs. 4-bromobenzyl for halogen effects on target binding .

- Salt forms : Compare oxalate, hydrochloride, and mesylate salts for solubility differences .

Advanced: What analytical methods quantify this compound in complex matrices (e.g., plasma)?

Answer:

- LC-MS/MS with deuterated internal standards for high sensitivity .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction .

- Validation parameters : Linearity (R² >0.99), LOD/LOQ (ng/mL range) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.